

Spectroscopic Profile of 2-Cyano-2-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-2-phenylpropanamide

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This technical guide provides a detailed overview of the spectroscopic data for **2-Cyano-2-phenylpropanamide**, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Precise experimental data for **2-Cyano-2-phenylpropanamide** is not readily available in public databases. However, data from a closely related analogue, 2-Cyano-N-methyl-N-phenylpropanamide, offers valuable insights into the expected spectroscopic characteristics. The primary difference is the presence of a methyl group on the amide nitrogen in the analogue. The core structure and, therefore, many of the key spectroscopic signals are expected to be similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the amide protons, and the methyl protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.3-7.5	Multiplet	5H	Aromatic protons (C_6H_5)
~6.0-7.0	Broad Singlet	2H	Amide protons ($-\text{CONH}_2$)
~1.9	Singlet	3H	Methyl protons ($-\text{CH}_3$)

^{13}C NMR (Carbon-13) NMR Data (Predicted)

The ^{13}C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)	Assignment
~170-175	Amide Carbonyl ($\text{C}=\text{O}$)
~135-140	Quaternary Aromatic Carbon (C-Ar)
~128-130	Aromatic CH (C-Ar)
~125-127	Aromatic CH (C-Ar)
~118-122	Nitrile Carbon ($\text{C}\equiv\text{N}$)
~45-50	Quaternary Carbon (C-CN)
~25-30	Methyl Carbon ($-\text{CH}_3$)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (Amide)
3100-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
2260-2200	Medium	C≡N stretch (Nitrile)[1]
~1680	Strong	C=O stretch (Amide)
1600, 1480	Medium-Weak	C=C stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula for **2-Cyano-2-phenylpropanamide** is C₁₀H₁₀N₂O, with a calculated exact mass of approximately 174.08 Da[2].

m/z	Interpretation
174	Molecular Ion [M] ⁺
159	[M - CH ₃] ⁺
130	[M - CONH ₂] ⁺
103	[C ₆ H ₅ -C-CN] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For a typical ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube[3]. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended[3]. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration[3].

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. For the ^{13}C NMR spectrum, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon environment.
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the internal standard. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like **2-Cyano-2-phenylpropanamide**, the KBr pellet method is a common technique[4].

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4].
- Pellet Formation: Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet[4].
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum.
- Spectral Range: Typically, spectra are recorded in the range of 4000 to 400 cm^{-1} [5].

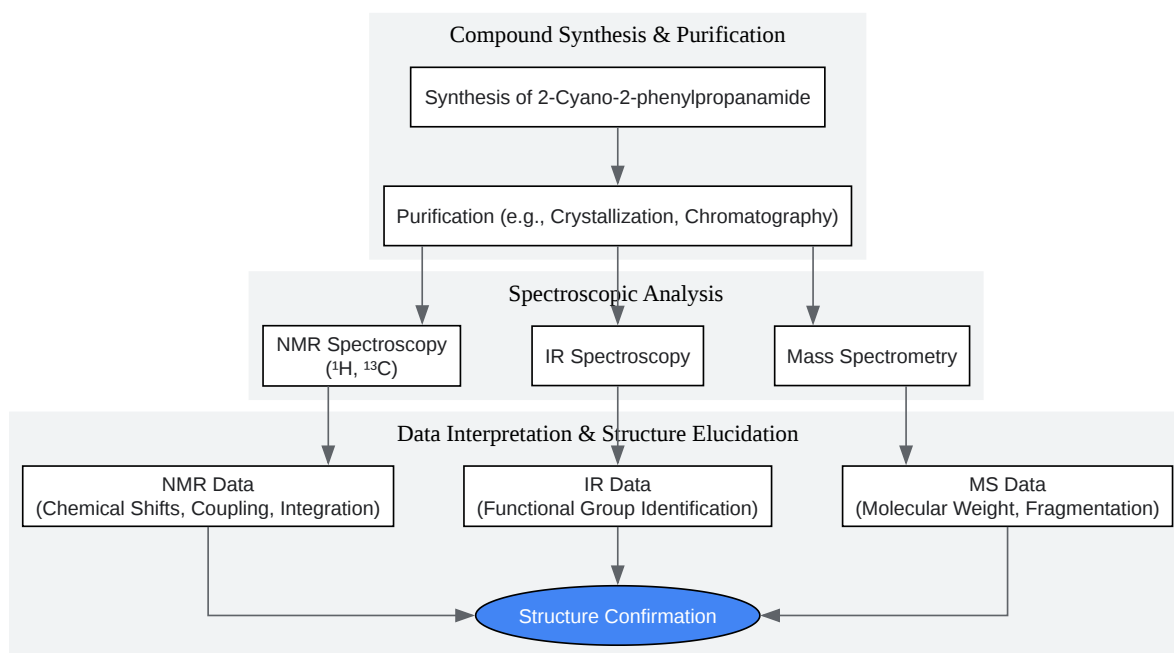
Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes fragmentation of the molecule, providing structural information.

- **Sample Introduction:** Introduce a small amount of the volatile sample (typically in the microgram range) into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography[6]. The sample is vaporized by heating under high vacuum[7].
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV)[8]. This causes the molecules to ionize and fragment.
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyano-2-phenylpropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15434635#spectroscopic-data-for-2-cyano-2-phenylpropanamide-nmr-ir-ms]

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